molecular formula C9H16ClNO4 B13519555 3,3-Diethylazetidine-3,3-dicarboxylatehydrochloride

3,3-Diethylazetidine-3,3-dicarboxylatehydrochloride

Cat. No.: B13519555
M. Wt: 237.68 g/mol
InChI Key: SGZSDHYCUBSYKQ-UHFFFAOYSA-N
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Description

3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride typically involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature. This reaction results in the formation of dihydrothiazoles without the formation of corresponding thiourea . The synthetic protocol is designed to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols while ensuring stringent control over reaction conditions, purification processes, and quality assurance to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride include other azetidine derivatives such as:

Uniqueness

What sets 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride apart from these similar compounds is its specific diethyl substitution at the 3-position and the presence of two carboxylate groups. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H16ClNO4

Molecular Weight

237.68 g/mol

IUPAC Name

diethyl azetidine-3,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C9H15NO4.ClH/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2;/h10H,3-6H2,1-2H3;1H

InChI Key

SGZSDHYCUBSYKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNC1)C(=O)OCC.Cl

Origin of Product

United States

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